molecular formula C23H34N6O4 B2432329 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 510717-22-3

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2432329
CAS No.: 510717-22-3
M. Wt: 458.563
InChI Key: BMSLXFPDWCWGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H34N6O4 and its molecular weight is 458.563. The purity is usually 95%.
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Properties

IUPAC Name

8-[2-(diethylamino)ethylamino]-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34N6O4/c1-6-28(7-2)13-12-24-22-25-20-19(21(31)27(5)23(32)26(20)4)29(22)14-17(30)15-33-18-11-9-8-10-16(18)3/h8-11,17,30H,6-7,12-15H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSLXFPDWCWGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(N1CC(COC3=CC=CC=C3C)O)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((2-(diethylamino)ethyl)amino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the diethylamino group enhances solubility and bioavailability, while the purine core is known for its role in nucleic acid metabolism.

Antitumor Activity

Research indicates that purine derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this one can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Cancer Cell Line IC50 (µM) Mechanism
MCF-75.4Apoptosis induction
HeLa4.8Cell cycle arrest
A5496.1Inhibition of angiogenesis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis.

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Study 1: Antitumor Efficacy in Breast Cancer

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers. The study utilized flow cytometry to assess cell cycle distribution and annexin V staining for apoptosis detection.

Case Study 2: Anti-inflammatory Effects in Murine Models

In vivo experiments using murine models of inflammation indicated that administration of the compound led to reduced paw swelling and lower levels of inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.

Research Findings Summary

Recent studies highlight the multifaceted biological activities of this compound:

  • Antitumor Activity : Effective against several cancer cell lines with mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties : Reduces pro-inflammatory cytokine production.
  • Antimicrobial Effects : Exhibits activity against various bacterial strains.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.